molecular formula C6H4Br2 B047543 1,3-Dibromobenzene CAS No. 108-36-1

1,3-Dibromobenzene

Cat. No. B047543
CAS RN: 108-36-1
M. Wt: 235.9 g/mol
InChI Key: JSRLURSZEMLAFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Dibromobenzene and its derivatives is often achieved through regioselective bromination processes. Techniques such as ortho-metalation and halogen/metal permutations are commonly employed to access various dibromobenzene derivatives. These methods offer efficient pathways to synthetically valuable compounds, including 1,2-Dibromobenzenes, which are precursors for reactions involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011).

Molecular Structure Analysis

The molecular structure of 1,3-Dibromobenzene is characterized by its aromatic benzene core and the strategic placement of bromine atoms. This configuration imparts unique electronic and steric properties to the molecule, influencing its reactivity and interactions in chemical processes. While specific studies on 1,3-Dibromobenzene's molecular structure are not highlighted, the general understanding of dibromobenzenes provides insights into its behavior in chemical reactions.

Chemical Reactions and Properties

1,3-Dibromobenzene participates in various chemical reactions, leveraging the reactivity of the bromine atoms for further functionalization. It serves as a precursor in coupling reactions and can undergo halogen-metal exchange reactions. For example, the synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dibromobenzene demonstrates the molecule's utility in organic synthesis (Bettinger & Filthaus, 2007).

Scientific Research Applications

  • Synthesis of Complex Organic Molecules : It is used in the synthesis of 4,17-dithia[7.7]metacyclophane-1,6,14,19-tetrayne, a complex organic molecule, indicating its utility in organic chemistry research (Bodwell, Houghton, & Miller, 1998).

  • Production of Phenyl Radicals : 1,3-Dibromobenzene can generate phenyl radicals, crucial for producing certain isomers of methylbiphenyls (Davies, Done, & Hey, 1969).

  • Formation of Diyls and Ylides : It's used in synthesizing hydrocarbons capable of diyl formation, which are important in organic synthesis (Wittig, 1980).

  • Synthesis of Isotopologs : As a precursor, 1,3-dibromobenzene aids in synthesizing isotopologs with rare substitution patterns, useful in chemical analysis (Malmquist, 2011).

  • Hepatotoxicity Studies : This compound's effects on liver function and toxicity have been studied, providing insights into its safety and impact on biological systems (Szymańska, Bruchajzer, & Sporny, 1996).

  • Preparation of Benzynes : 1,3-Dibromobenzene is used in the formation of benzyne, a reactive intermediate in organic chemistry, through electrolytic reduction (Wawzonek & Wagenknecht, 1964).

  • Chemical Research and Reactions : It exhibits consistent behavior with strong bases, making it a valuable compound for various chemical research applications (Heiss, Marzi, & Schlosser, 2003).

  • Catalysis of Chemical Syntheses : It's used in the catalysis of one-pot synthesis of certain chemical compounds, demonstrating its role in facilitating complex chemical reactions (Ghorbani‐Vaghei et al., 2015).

  • Metabolism Studies : Research on its metabolism in rats provides valuable data on how such compounds are processed in biological systems (Sapota et al., 1999).

Safety And Hazards

1,3-Dibromobenzene is considered hazardous. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, wearing protective gloves, clothing, and eye protection. It should be used only outdoors or in a well-ventilated area .

Future Directions

1,3-Dibromobenzene has been used as a starting material in the synthesis of antiviral Lufotrelvir, which is in human clinical trials for the treatment of COVID-19 . This suggests potential future directions for the use of 1,3-Dibromobenzene in the development of new pharmaceuticals.

properties

IUPAC Name

1,3-dibromobenzene
Source PubChem
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InChI

InChI=1S/C6H4Br2/c7-5-2-1-3-6(8)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRLURSZEMLAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7051555
Record name 1,3-Dibromobenzene
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Molecular Weight

235.90 g/mol
Source PubChem
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Physical Description

Colorless liquid; [MSDSonline]
Record name m-Dibromobenzene
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Vapor Pressure

0.26 [mmHg]
Record name m-Dibromobenzene
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Product Name

1,3-Dibromobenzene

CAS RN

108-36-1
Record name 1,3-Dibromobenzene
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Record name 1,3-Dibromobenzene
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Record name Benzene, 1,3-dibromo-
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Record name 1,3-Dibromobenzene
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Record name 1,3-dibromobenzene
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Record name M-DIBROMOBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,610
Citations
C Heiss, E Marzi, M Schlosser - European Journal of Organic …, 2003 - Wiley Online Library
A systematic comparison between 1,3‐difluorobenzene, 1,3‐dichlorobenzene, and 1,3‐dibromobenzene did not reveal major differences in their behavior towards strong bases such as …
JC Dacons, F Taylor Jr - Journal of Chemical and Engineering …, 1969 - ACS Publications
Nitration of 1, 3-dibromobenzene has been effected in mixed acids and in solutions of potassium nitrate in 30% oleum. Simplified procedures for the preparation of 1, 3-dibromo-2, 4-…
Number of citations: 8 pubs.acs.org
PK Freeman, CM Haugen - Journal of Chemical Technology & …, 1998 - Wiley Online Library
The photochemical dehalogenation of 1,2,4‐tribromobenzene, 1,2,3,5‐tetrabromobenzene and pentachlorobenzene in open‐air solutions of acetonitrile using natural and artificial …
Number of citations: 12 onlinelibrary.wiley.com
P Góralski, H Piekarski - Journal of Chemical & Engineering Data, 2007 - ACS Publications
The heat capacities at constant pressure and densities of chlorobenzene (ClBz), bromobenzene (BrBz), 1,2-dichlorobenzene (1,2-DClBz), 1,3-dichlorobenzene (1,3-DClBz), 1,2-…
Number of citations: 41 pubs.acs.org
Q Wu, JA Lavigne, Y Tao, M D'Iorio… - Chemistry of …, 2000 - ACS Publications
Four novel blue luminescent organic compounds have been synthesized and fully characterized. These new compounds are 7-azaindole derivatives, including 1,3-di(N-7-azaindolyl)…
Number of citations: 55 pubs.acs.org
A Sapota, JA Szymańska, B Czerski, JK Piotrowski - Chemosphere, 1999 - Elsevier
The distribution, excretion and metabolism of 1,3-dibromobenzene following a single ip administration to rats 100 or 300 mg/kg was investigated using radiotracer [ 3 H] and GC-MS …
Number of citations: 3 www.sciencedirect.com
M Anioła, K Kwaśna, W Cai… - Crystal Growth & Design, 2016 - ACS Publications
Similar halobenzene derivatives 1,3-dichlorobenzene (m-C 6 H 4 Br 2 ) and 1,3-dibromobenzene (m-C 6 H 4 Cl 2 ) form crystals remarkably similar in the unit-cell dimensions, in two …
Number of citations: 6 pubs.acs.org
LS Chen, GJ Chen, C Tamborski - Journal of Organometallic Chemistry, 1981 - Elsevier
An improved method for the synthesis of 3,5-dibromophenyllithium (I) has been developed. The reactions between I and various substrates leads to a variety of substituted compounds …
Number of citations: 48 www.sciencedirect.com
JA Szymańska - Archives of toxicology, 1996 - Springer
Rats were used to study acute and subacute hepatotoxicity of 1,3-dibromobenzene (1,3-dBB). In the single-exposure experiment, maximum hepatic 1,3-dBB concentrations were found …
Number of citations: 12 link.springer.com
AM Alhazmi, PR Alburquerque, T Junk - Green and Sustainable Chemistry, 2011 - scirp.org
Bromoaromatics are ubiquitous in chemistry, and their manufacture is often wasteful. Halogen exchange under hydrothermal conditions constitutes a viable alternative for their synthesis …
Number of citations: 3 www.scirp.org

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